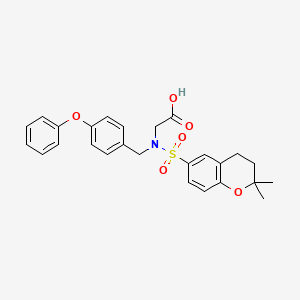
LEI-106
描述
LEI-106 是一种有效的双重抑制剂,能够抑制 sn-1-二酰基甘油脂肪酶 α (DAGL-α) 和 α/β-水解酶域 6 (ABHD6) 的活性。 它在抑制 sn-1-油酰基-2-花生四烯酰基甘油(DAGL-α 的天然底物)的水解方面表现出显著的潜力,对 DAGL-α 的 IC50 为 18 纳摩尔,对 ABHD6 的 Ki 为 0.8 微摩尔 .
准备方法
合成路线和反应条件
LEI-106 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。关键步骤包括:
核心结构的形成: 这涉及在受控条件下,将合适的起始原料反应,形成核心苯并吡喃结构。
官能团的引入: 通过磺酰化和甘氨酸加成等反应引入各种官能团。
纯化: 使用柱层析等技术对最终产物进行纯化,以达到高纯度。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
批量合成: 在工业反应器中反应大量的起始原料。
反应条件的优化: 优化反应条件,例如温度、压力和溶剂,以适应大规模生产。
纯化和质量控制: 使用工业规模层析技术对产品进行纯化,并进行严格的质量控制,以确保一致性和纯度.
化学反应分析
反应类型
LEI-106 经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,形成氧化衍生物。
还原: 可以进行还原反应,以修饰 this compound 上的官能团。
取代: 取代反应可用于在苯并吡喃环上引入不同的取代基。
常见的试剂和条件
氧化: 通常使用高锰酸钾或过氧化氢等氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 取代反应通常在受控条件下涉及卤素或烷基化试剂等试剂。
主要产物
从这些反应中形成的主要产物包括具有修饰的官能团的各种 this compound 衍生物,可以进一步研究它们的生物活性 .
科学研究应用
LEI-106 具有广泛的科学研究应用,包括:
化学: 用作研究抑制 DAGL-α 和 ABHD6 的工具化合物。
生物学: 研究其在调节脂质信号通路中的作用。
医学: 探索其在代谢综合征和肥胖等疾病中的潜在治疗应用。
作用机制
LEI-106 通过抑制 DAGL-α 和 ABHD6 的活性发挥作用。这些酶的抑制导致 sn-1-油酰基-2-花生四烯酰基甘油水解的减少,从而调节脂质信号通路。 分子靶点包括 DAGL-α 和 ABHD6 的活性位点,this compound 在这些位点结合并阻止酶的活性 .
相似化合物的比较
类似化合物
O-7460: 另一种对 DAGL-α 有类似效力的抑制剂。
JZL184: 一种单酰基甘油脂肪酶 (MAGL) 的选择性抑制剂,它也会影响脂质信号通路。
URB602: 与 LEI-106 相比,是一种效力较低的 DAGL-α 抑制剂。
This compound 的独特性
This compound 的独特性在于它能够双重抑制 DAGL-α 和 ABHD6,使其成为研究脂质信号通路联合影响的宝贵工具。 其高效力和选择性使其与其他类似化合物区分开来 .
生物活性
LEI-106 is a novel compound recognized for its dual inhibition of sn-1-Diacylglycerol lipase α (DAGL-α) and α/β hydrolase domain-containing protein 6 (ABHD6). This compound has garnered attention in the field of pharmacology due to its potential therapeutic applications in various biological contexts, particularly in inflammation and pain management.
This compound operates primarily through the inhibition of DAGL-α and ABHD6, which are critical enzymes in the endocannabinoid system. By inhibiting these enzymes, this compound enhances the levels of endocannabinoids such as anandamide, leading to various physiological effects including modulation of pain and inflammation.
Pharmacological Profile
The pharmacological profile of this compound includes:
- IC50 for DAGL-α : 18 nM
- Ki for ABHD6 : 0.8 μM
These values indicate a potent inhibitory effect on both enzymes, suggesting that this compound could be effective in conditions where modulation of the endocannabinoid system is beneficial .
Biological Effects
- Anti-inflammatory Activity :
- Neuroprotective Effects :
- Pain Modulation :
Case Study 1: Inflammatory Bowel Disease (IBD)
A study investigated the effects of this compound in a mouse model of IBD. The results showed that treatment with this compound led to:
- A significant reduction in disease activity index (DAI).
- Decreased histological scores indicating reduced inflammation.
- Lower levels of inflammatory markers such as IL-1β and TNF-α.
These findings support the potential application of this compound in managing IBD .
Case Study 2: Neuropathic Pain Model
In a neuropathic pain model induced by nerve injury, administration of this compound resulted in:
- A marked decrease in mechanical allodynia and thermal hyperalgesia.
- Increased levels of anandamide in the affected tissues.
This case highlights the analgesic properties of this compound and its mechanism through the modulation of endocannabinoid signaling .
Table 1: Summary of Biological Activities of this compound
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anti-inflammatory | Decreased IL-6 and TNF-α levels | |
| Neuroprotection | Reduced oxidative stress-induced death | |
| Pain relief | Alleviated mechanical allodynia |
Table 2: Pharmacokinetic Properties
| Parameter | Value |
|---|---|
| IC50 for DAGL-α | 18 nM |
| Ki for ABHD6 | 0.8 μM |
| Bioavailability | TBD |
属性
IUPAC Name |
2-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)sulfonyl-[(4-phenoxyphenyl)methyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO6S/c1-26(2)15-14-20-16-23(12-13-24(20)33-26)34(30,31)27(18-25(28)29)17-19-8-10-22(11-9-19)32-21-6-4-3-5-7-21/h3-13,16H,14-15,17-18H2,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEGBOXMDBPYEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)S(=O)(=O)N(CC3=CC=C(C=C3)OC4=CC=CC=C4)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















